



Research applications of Tiostrepton in inflammatory disease models

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Compound of Interest		
Compound Name:	Tiostrepton	
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Application Notes: Tiostrepton in Inflammatory Disease Models

Introduction

Tiostrepton is a natural thiopeptide antibiotic produced by various strains of Streptomyces.[1] [2] While historically used in veterinary medicine for its potent activity against Gram-positive bacteria, recent research has unveiled its significant anti-inflammatory and anti-cancer properties.[1][2] Its unique mechanisms of action, which include the inhibition of key inflammatory signaling pathways, have made it a compound of interest for researchers in immunology and drug development.[1] **Tiostrepton** has demonstrated therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, such as psoriasis, sepsis, inflammatory bowel disease, and rheumatoid arthritis.[1][2][3]

Mechanism of Action in Inflammation

Tiostrepton exerts its anti-inflammatory effects through at least two distinct mechanisms: inhibition of Toll-Like Receptor (TLR) signaling and suppression of the Forkhead box M1 (FOXM1) transcription factor.

• Inhibition of Toll-Like Receptor (TLR) 7, 8, and 9 Signaling: Activation of endosomal TLRs (TLR7, TLR8, and TLR9) is a critical step in the pathogenesis of several autoimmune diseases, including psoriasis and systemic lupus erythematosus.[3][4] **Tiostrepton** has been

Methodological & Application



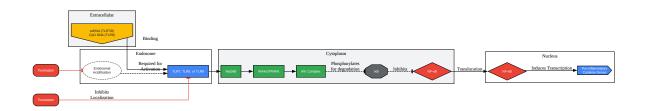


identified as a novel and specific inhibitor of these TLRs.[3][5] It blocks their activation in dendritic cells and cell-based assays.[4] The inhibitory action occurs through a dual mechanism:

- Proteasome Inhibition-like activity: It interferes with the proper trafficking and localization of TLR9 to the endosome, a mechanism partially similar to that of the proteasome inhibitor bortezomib.[3][5]
- Inhibition of Endosomal Acidification: It prevents the acidification of endosomes, which is essential for TLR9 activation.[3][4][6] Importantly, **Tiostrepton**'s inhibitory effect is more specific to TLR7-9 compared to broader inhibitors like bortezomib; it does not block NF-κB activation induced by other stimuli such as TNF-α or IL-1.[3][4]
- Inhibition of Forkhead Box M1 (FOXM1): FOXM1 is a transcription factor that is frequently overexpressed in various cancers and plays a crucial role in cell cycle progression, proliferation, and DNA damage repair.[7][8] Emerging evidence also links FOXM1 to the regulation of inflammatory responses.[9] **Tiostrepton** is a well-documented inhibitor of FOXM1.[7] It directly interacts with the FOXM1 protein, preventing its binding to target DNA sites and downregulating its expression.[7][8] By inhibiting FOXM1, **Tiostrepton** can suppress the proliferation of inflammatory cells and modulate the expression of inflammation-related genes.[9][10] For instance, targeting FOXM1 can downregulate PD-L1 levels, potentially enhancing anti-tumor immune responses.[9]

Visualizing Mechanisms and Workflows

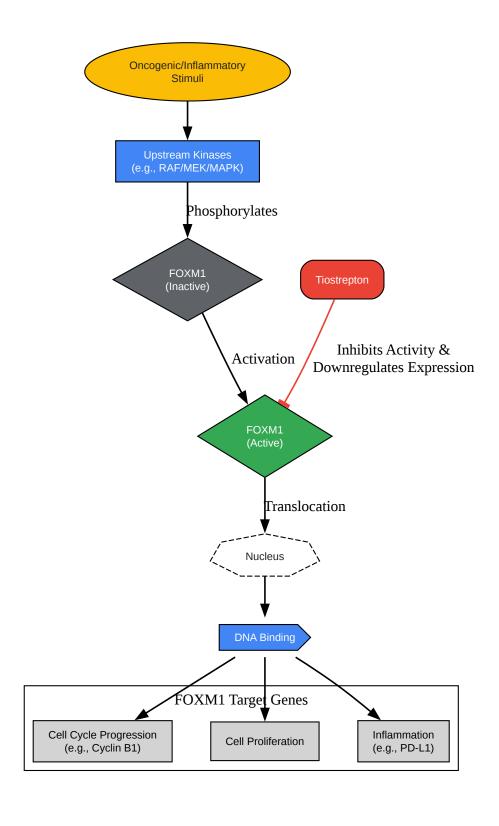




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Caption: **Tiostrepton** inhibits the TLR7/8/9 signaling pathway.





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Caption: Tiostrepton inhibits the FOXM1 signaling pathway.



Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of **Tiostrepton** in various inflammatory disease models.

Table 1: In Vitro Efficacy of **Tiostrepton**

Assay Type	Cell Line	Stimulant	Tiostrepton Conc.	Observed Effect	Reference
NF-кВ Reporter Assay	HEK293 (TLR7, 8, or 9 overexpres sed)	R848, CL075, CpG	2 μΜ	Significant inhibition of NF-ĸB activation	[4]
Cytokine Production	Granulocyte- macrophage colony- stimulating factor- differentiated dendritic cells (GM-DCs)	TLR7-9 Ligands	2 μΜ	Inhibition of cytokine production	[4]
Macrophage Infection	Bone marrow- derived macrophages (BMDMs)	M. abscessus	Dose- dependent	Significant decrease in proinflammat ory cytokine production	[11]

| Cell Viability | Laryngeal Squamous Cell Carcinoma (LSCC) | N/A | Dose-dependent | Suppression of cell viability |[7] |

Table 2: In Vivo Efficacy of Tiostrepton in Inflammatory Disease Models



Disease Model	Animal	Treatment	Dosage	Key Findings	Reference
Psoriasis- like Inflammatio n	C57BL/6J Mouse	Intradermal injection (with LL37)	5 µg or 10 µg	Attenuated skin thickening and inflammatio n	[5][12]
Psoriasis-like Inflammation	C57BL/6J Mouse	Topical gel (5%)	Once per week	Attenuated skin thickening and inflammation	[12]
Sepsis (CLP model)	C57BL/6 Mouse	Intraperitonea I injection (as TST-SSM nanomedicin e)	20 mg/kg	Increased median survival; Reduced plasma IL-6 & TNF-a; Reduced bacterial burden	[13][14]
M. abscessus Infection	Zebrafish	N/A	N/A	Exhibited antimicrobial effects in vivo	[11]

| Laryngeal Cancer Xenograft | Nude Mice | N/A | N/A | Inhibition of tumorigenesis |[7] |

Experimental Protocols

Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This protocol describes a common method to induce psoriasis-like inflammation in mice to test the efficacy of anti-inflammatory compounds like **Tiostrepton**.[5][12]



Materials:

- C57BL/6J mice (8-10 weeks old)
- Imiquimod cream (5%)
- Tiostrepton (for topical or systemic administration)
- Vehicle control (e.g., DMSO, Vaseline)
- Calipers for ear thickness measurement
- Anesthesia (e.g., isoflurane)
- Standard animal housing and care facilities

Procedure:

- Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Baseline Measurement: Anesthetize the mice and measure the baseline thickness of the right ear pinna using a digital caliper.
- Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
- Treatment Administration:
 - Topical: Co-administer a topical formulation of Tiostrepton (e.g., 5% Tiostrepton gel) or the vehicle control to the right ear daily, shortly after imiquimod application.
 - Systemic: Administer **Tiostrepton** or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- · Monitoring:
 - Measure the ear thickness daily using calipers just before the application of cream.



- Score the severity of skin inflammation on the back skin daily based on a scale for erythema, scaling, and thickness (e.g., PASI score).
- Monitor the body weight of the mice daily.
- Endpoint Analysis:
 - At the end of the experiment, euthanize the mice.
 - Excise the ear and/or back skin for further analysis.
 - Histology: Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
 - Gene Expression: Isolate RNA from skin samples to perform qRT-PCR for inflammatory cytokines (e.g., IL-17, IL-23, TNF-α).

Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis

This protocol details a widely used model to induce polymicrobial sepsis in mice, suitable for evaluating the therapeutic effects of agents like **Tiostrepton** nanomedicine.[13][14]

Materials:

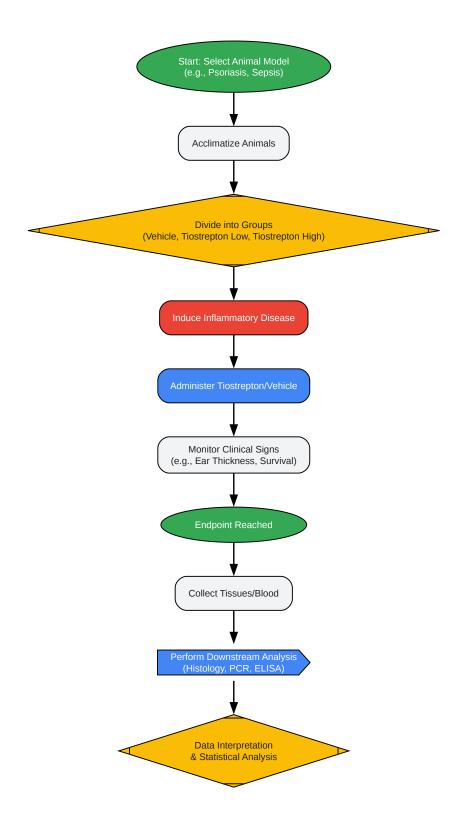
- C57BL/6 mice (male, 8-12 weeks old)
- Tiostrepton formulation (e.g., TST-SSM nanomedicine)
- Surgical tools (scissors, forceps, needle holder)
- Suture material (e.g., 3-0 silk, 4-0 nylon)
- Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
- Buprenorphine (analgesic)
- Sterile saline (1 mL per mouse for resuscitation)
- Heating pad



Procedure:

- Anesthesia and Preparation: Anesthetize the mouse and administer a preoperative analgesic (buprenorphine). Shave the abdomen and sterilize the area with antiseptic swabs.
- Laparotomy: Make a 1-cm midline laparotomy incision to expose the cecum.
- Cecal Ligation: Ligate the cecum with a 3-0 silk suture at a predetermined distance from the cecal tip (e.g., 5.0 mm for moderate sepsis). Ensure the ligation does not obstruct the bowel.
- Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to induce polymicrobial leakage into the peritoneum. A small amount of feces may be extruded to ensure patency.
- Closure and Resuscitation: Return the cecum to the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) using sutures. Immediately administer 1 mL of prewarmed sterile saline subcutaneously for fluid resuscitation.
- Sham Control: Sham-operated mice undergo the same procedure (anesthesia, laparotomy, cecum exposure) but without ligation and puncture.
- Treatment: At a specified time post-CLP (e.g., 6 hours), administer the **Tiostrepton** formulation (e.g., 20 mg/kg TST-SSM) or vehicle control intraperitoneally.[14]
- Post-Operative Monitoring:
 - Place mice on a heating pad during recovery from anesthesia.
 - Monitor survival rates for up to 7 days.
 - At specific time points, blood and peritoneal lavage fluid can be collected from separate cohorts for analysis of bacterial load (CFU counts) and plasma cytokine levels (e.g., IL-6, TNF-α via ELISA).
 - Organ function can be assessed by measuring biomarkers like creatinine (kidney) and aspartate transferase (liver) in the plasma.[13]





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Caption: General workflow for testing **Tiostrepton** in vivo.



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